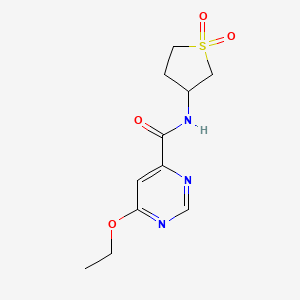![molecular formula C25H23N3O3S2 B2455434 4-((3,4-二氢喹啉-1(2H)-基)磺酰基)-N-(5,6-二甲基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 886927-79-3](/img/structure/B2455434.png)
4-((3,4-二氢喹啉-1(2H)-基)磺酰基)-N-(5,6-二甲基苯并[d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with applications across various scientific disciplines. Its unique structure features a dihydroquinoline moiety, a sulfonyl group, and a benzo[d]thiazole, making it a versatile molecule for research in chemistry, biology, medicine, and industry.
科学研究应用
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide has wide-ranging applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a binding agent in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process. The preparation often starts with the formation of the dihydroquinoline ring through cyclization reactions, followed by the introduction of the sulfonyl group via sulfonation. The final step usually involves coupling the benzo[d]thiazole moiety to complete the benzamide structure. Common reagents include quinoline derivatives, sulfonyl chlorides, and various coupling agents under controlled conditions like specific temperatures and pH levels.
Industrial Production Methods
Industrial production might leverage more efficient catalytic processes to streamline the synthesis. This can involve using specific catalysts to facilitate the cyclization and coupling reactions, as well as continuous flow techniques to enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and thiazole rings, yielding oxides and other derivatives.
Reduction: : Reduction reactions can target the sulfonyl group to produce sulfoxides or sulfonamides.
Substitution: : Substitution reactions are common, especially at the benzamide and quinoline sites, where various substituents can be introduced to modify the compound's properties.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to 100°C.
Major Products
作用机制
The compound's mechanism of action involves its ability to interact with specific molecular targets:
Molecular Targets and Pathways: : It binds to enzymes or receptors, inhibiting their activity or altering signal transduction pathways. For instance, it can inhibit key enzymes in metabolic pathways or block receptor sites, preventing the activation of specific biological responses.
相似化合物的比较
Similar compounds include:
4-(1,2,3,4-tetrahydroquinolin-4-ylsulfonyl)-N-(benzothiazol-2-yl)benzamide
4-((2,3-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide lies in its combination of structural moieties, which provide a distinct set of chemical properties and biological activities not seen in other similar compounds.
Hope this breakdown was helpful
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-14-21-23(15-17(16)2)32-25(26-21)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPJLKPVCQOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
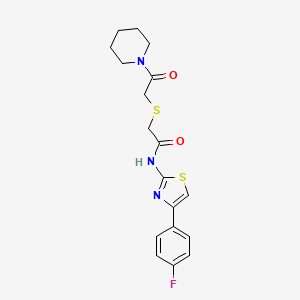
![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
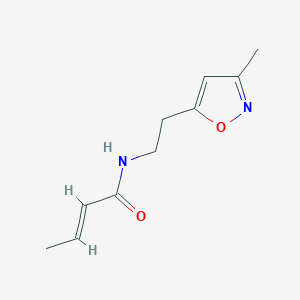
![5-Chloro-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2455356.png)
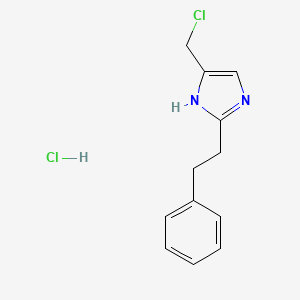
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)


![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)
![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)
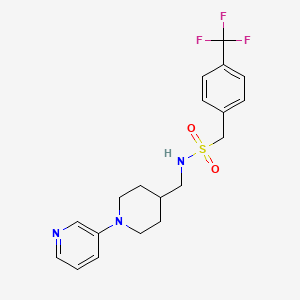
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)
